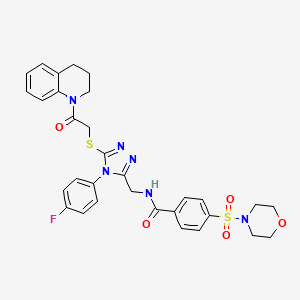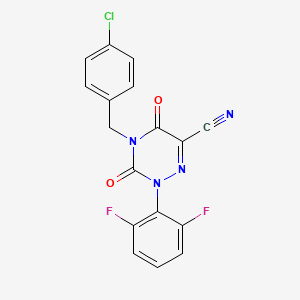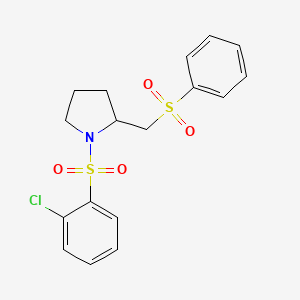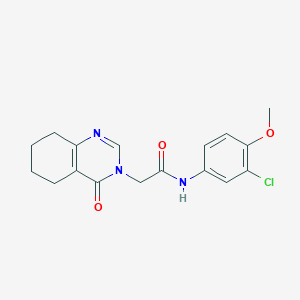![molecular formula C17H22ClN3O B2985646 2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1645531-06-1](/img/structure/B2985646.png)
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-945,598, and it belongs to a class of compounds known as cyclopropylamines.
Mechanism of Action
CP-945,598 acts as a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The inhibition of CB1 receptor signaling has been shown to result in the reduction of food intake, improvement in mood, and reduction of pain sensation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have significant effects on the biochemical and physiological processes in the body. The inhibition of CB1 receptor signaling results in the reduction of food intake, which makes it a potential therapeutic agent for the treatment of obesity. Additionally, the reduction of CB1 receptor signaling has been shown to improve mood and reduce pain sensation, making CP-945,598 a potential therapeutic agent for the treatment of depression and chronic pain.
Advantages and Limitations for Lab Experiments
CP-945,598 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. Additionally, CP-945,598 has been shown to have high affinity and selectivity for the CB1 receptor, which makes it a potent and effective tool for studying the effects of CB1 receptor inhibition.
However, there are also limitations to the use of CP-945,598 in lab experiments. One major limitation is that it is a chemical compound, which means that it may have potential toxic effects on cells and tissues. Additionally, the effects of CP-945,598 may be influenced by other factors such as the presence of other compounds or the experimental conditions.
Future Directions
There are several future directions for the study of CP-945,598. One potential direction is the development of new compounds that are more potent and selective than CP-945,598. Additionally, further studies are needed to understand the long-term effects of CB1 receptor inhibition and the potential side effects of CP-945,598. Finally, there is a need for further studies to understand the potential therapeutic applications of CP-945,598 in the treatment of obesity, depression, and chronic pain.
Synthesis Methods
The synthesis method of CP-945,598 involves the reaction of 3-chlorophenylcyclopropylamine with 2-cyano-3-methylbutan-2-yl chloroacetate. The reaction is carried out in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting product is then purified using chromatography techniques to obtain CP-945,598 in its pure form.
Scientific Research Applications
CP-945,598 has been extensively studied for its potential therapeutic applications. It is known to act as a selective antagonist of the cannabinoid receptor type 1 (CB1). This receptor is known to play a significant role in the regulation of appetite, mood, and pain sensation. CP-945,598 has been shown to have potential therapeutic applications in the treatment of obesity, depression, and chronic pain.
properties
IUPAC Name |
2-[[1-(3-chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)16(3,11-19)21-15(22)10-20-17(7-8-17)13-5-4-6-14(18)9-13/h4-6,9,12,20H,7-8,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABGXABLMZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)
![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)

![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)
